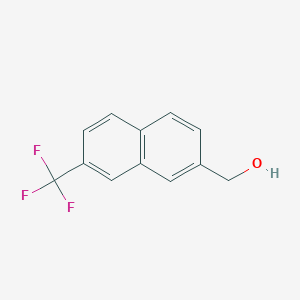
2-(Trifluoromethyl)naphthalene-7-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(三氟甲基)萘-7-甲醇是一种有机化合物,其特征在于萘环上连接一个三氟甲基,并在第7位连接一个甲醇基。
准备方法
合成路线和反应条件: 一种常见的方法是自由基三氟甲基化,该方法利用三氟甲基自由基来实现所需的取代 。此过程可以在各种条件下进行,通常需要存在自由基引发剂和合适的溶剂。
工业生产方法: 该化合物的工业生产可能涉及更可扩展的方法,例如连续流动合成,这可以更好地控制反应条件和产率。 使用先进的催化剂和优化的反应参数可以进一步提高生产过程的效率 。
化学反应分析
反应类型: 2-(三氟甲基)萘-7-甲醇可以进行各种化学反应,包括:
氧化: 甲醇基可以被氧化形成相应的醛或羧酸。
还原: 该化合物可以被还原形成相应的烃。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用诸如氢化铝锂或在催化剂存在下使用氢气之类的还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,甲醇基的氧化可以生成萘醛或萘甲酸衍生物 。
4. 科研应用
2-(三氟甲基)萘-7-甲醇在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的砌块。
生物学: 该化合物独特的结构使其成为研究生物系统的宝贵探针。
科学研究应用
2-(Trifluoromethyl)naphthalene-7-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability or reactivity
作用机制
2-(三氟甲基)萘-7-甲醇发挥作用的机制涉及其与酶或受体等分子靶标的相互作用。 三氟甲基可以增强化合物的结合亲和力和选择性,而萘环提供了一个可以与靶分子疏水口袋相互作用的刚性骨架 。这些特征的组合使该化合物能够有效地调节特定的生物途径。
类似化合物:
- 1-(三氟甲基)萘-7-甲醇
- 2-(三氟甲基)萘-6-甲醇
- 2-(三氟甲基)萘-8-甲醇
比较: 与它的类似物相比,2-(三氟甲基)萘-7-甲醇由于三氟甲基和甲醇基的特定位置而独一无二。这种位置可以影响化合物的反应性、稳定性和与生物靶标的相互作用。 例如,7-甲醇衍生物可能表现出与6-或8-甲醇衍生物不同的结合亲和力和选择性 。
相似化合物的比较
- 1-(Trifluoromethyl)naphthalene-7-methanol
- 2-(Trifluoromethyl)naphthalene-6-methanol
- 2-(Trifluoromethyl)naphthalene-8-methanol
Comparison: Compared to its analogs, 2-(Trifluoromethyl)naphthalene-7-methanol is unique due to the specific positioning of the trifluoromethyl and methanol groups. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. For instance, the 7-methanol derivative may exhibit different binding affinities and selectivities compared to the 6- or 8-methanol derivatives .
生物活性
Introduction
The compound 2-(Trifluoromethyl)naphthalene-7-methanol is a derivative of naphthalene, which has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and herbicidal activities, supported by data from recent studies.
Chemical Structure and Properties
The structure of this compound includes a naphthalene ring substituted with a trifluoromethyl group and a hydroxymethyl group. The trifluoromethyl group is known for enhancing lipophilicity and biological activity, making such compounds attractive for pharmaceutical applications.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H9F3O |
| Molecular Weight | 232.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have demonstrated that naphthalene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown inhibitory effects against various bacterial strains.
Case Study: Antimycobacterial Activity
A study evaluated the antimycobacterial activity of related naphthalene derivatives. The most active compound demonstrated an IC50 value of 59 µmol/L against Mycobacterium tuberculosis, indicating that modifications in the naphthalene structure can enhance antimicrobial potency .
Table 2: Antimycobacterial Activity Comparison
| Compound | IC50 (µmol/L) |
|---|---|
| N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | 59 |
| Rifampicin | 120 |
| Ciprofloxacin | 180 |
Anticancer Activity
Naphthalene derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Case Study: Cytotoxicity in Breast Cancer Cells
In a study involving MDA-MB-231 breast cancer cells, a related naphthalene derivative exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin . The mechanism involved cell cycle arrest and apoptosis induction.
Table 3: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 6a | MDA-MB-231 | 15 |
| Doxorubicin | MDA-MB-231 | 20 |
| Carboplatin | SCC-9 | >30 |
Herbicidal Activity
The herbicidal potential of naphthalene derivatives has been noted, particularly their ability to inhibit photosystem II (PS II), which is crucial for photosynthesis in plants.
The trifluoromethyl substitution enhances the binding affinity of these compounds to PS II, leading to effective herbicidal activity. This action is attributed to reversible binding mechanisms that disrupt electron transport in chloroplasts .
Table 4: Herbicidal Activity Overview
| Compound | Target Organism | Activity Level |
|---|---|---|
| Naphthalene Derivative A | Spinacia oleracea | High |
| Naphthalene Derivative B | Zea mays | Moderate |
属性
分子式 |
C12H9F3O |
|---|---|
分子量 |
226.19 g/mol |
IUPAC 名称 |
[7-(trifluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11-4-3-9-2-1-8(7-16)5-10(9)6-11/h1-6,16H,7H2 |
InChI 键 |
OTALCTLJVBUHDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=C2)C(F)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















